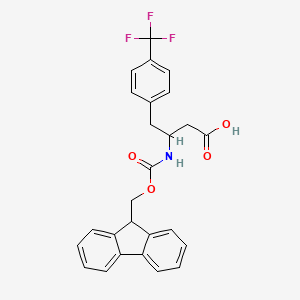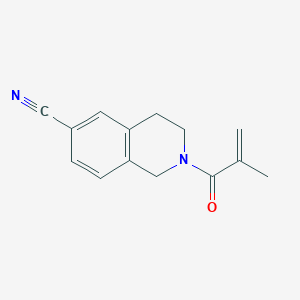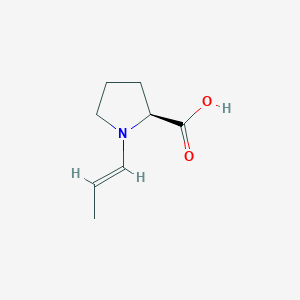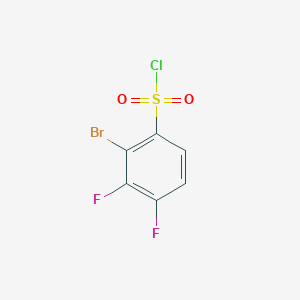
2-Bromo-3,4-difluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
The synthesis of 2-Bromo-3,4-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3,4-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
2-Bromo-3,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents used in these reactions include bases like pyridine for substitution reactions and reducing agents like LiAlH4 for reduction reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Bromo-3,4-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Bromo-3,4-difluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
3,4-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2,5-difluorobenzenesulfonyl chloride: Has a different substitution pattern, which can affect its reactivity and the types of products formed.
2,4-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent and has a different fluorine substitution pattern, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
Molecular Formula |
C6H2BrClF2O2S |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
2-bromo-3,4-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-5-4(13(8,11)12)2-1-3(9)6(5)10/h1-2H |
InChI Key |
TXUDJLISMLWKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


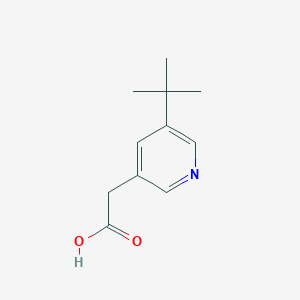
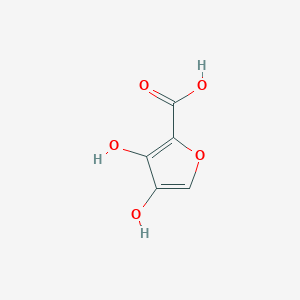
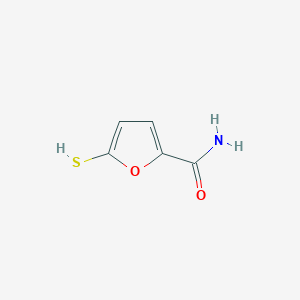
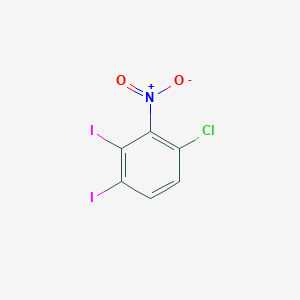
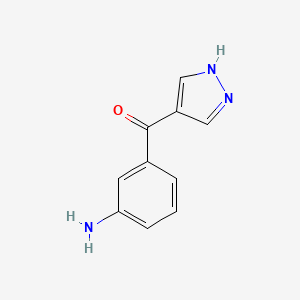
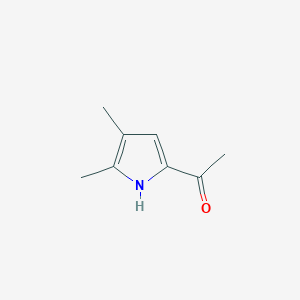
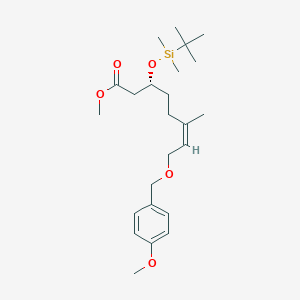
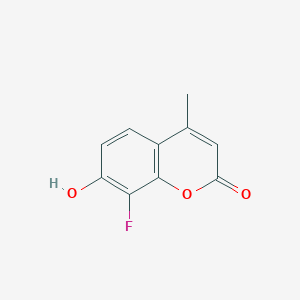
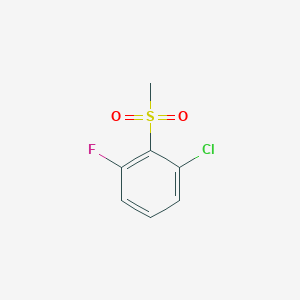
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
